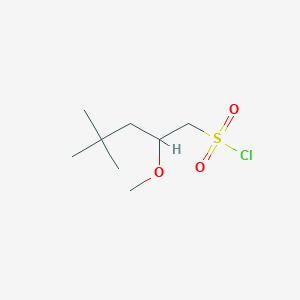

2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-methoxy-4,4-dimethylpentane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO3S/c1-8(2,3)5-7(12-4)6-13(9,10)11/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEXFQFYBNGMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CS(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride typically involves the reaction of 2-Methoxy-4,4-dimethylpentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:

2-Methoxy-4,4-dimethylpentane-1-sulfonic acid+Thionyl chloride→2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving distillation or recrystallization steps to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

Hydrolysis: Water or aqueous bases such as sodium hydroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate esters: Formed by reaction with alcohols.

Sulfonic acids: Formed by hydrolysis.

Scientific Research Applications

2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride is used in various scientific research applications, including:

Organic synthesis: As an intermediate in the synthesis of sulfonamides and other sulfonyl-containing compounds.

Pharmaceuticals: In the development of drugs and active pharmaceutical ingredients (APIs).

Material science: In the preparation of sulfonated polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide or sulfonate ester bonds. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on methoxy- and methylthio-substituted stilbenes (e.g., 2-methoxy-4'-methylthiostilbene) as selective inhibitors of cytochrome P450 (CYP) enzymes . While these compounds share methoxy substituents with 2-methoxy-4,4-dimethylpentane-1-sulfonyl chloride, their structural and functional divergence limits direct comparisons. Below is an analysis based on available

Table 1: Key Structural and Functional Differences

Key Observations:

Structural Differences :

- The target compound features a branched sulfonyl chloride with steric hindrance from dimethyl groups, whereas the stilbene derivatives have planar ethene backbones with methoxy/methylthio substituents. This structural contrast suggests divergent reactivity and biological targets.

- The sulfonyl chloride group in the target compound is highly electrophilic, favoring nucleophilic substitution reactions, while the methylthio group in stilbenes contributes to enzyme inhibition via hydrophobic interactions .

Functional Divergence: Stilbene derivatives in the evidence exhibit nanomolar potency against CYP1 enzymes due to their planar structure and substituent positioning, which optimizes binding to enzyme active sites . The target compound’s steric bulk and sulfonyl chloride functionality likely render it unsuitable for enzyme inhibition but advantageous as a sulfonylation reagent or intermediate in synthesizing surfactants or polymers.

Selectivity and Reactivity :

- The trimethoxy-substituted stilbene shows >100-fold selectivity for CYP1A1/1B1 over CYP1A2, attributed to substituent positioning . In contrast, the target compound’s selectivity in chemical reactions would depend on steric effects and solvent interactions, which remain unstudied.

Biological Activity

2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in organic synthesis and pharmaceutical applications. While specific biological activity data on this compound is limited, it belongs to a class of compounds known for their diverse biological properties, particularly in drug development and synthesis of biologically active molecules.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₉ClO₃S. Its structure features a sulfonyl group attached to a chlorinated carbon chain, which influences its reactivity and interaction with biological targets.

The biological activity of sulfonyl chlorides often involves their electrophilic nature, allowing them to react with nucleophiles such as amines and alcohols. This property facilitates the formation of sulfonamides and other derivatives, which can exhibit various biological effects. The general mechanism can be summarized as follows:

- Nucleophilic Attack : The sulfur atom in the sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack.

- Formation of Sulfonamides : Upon reaction with amines, sulfonamides are formed, which have been widely studied for their antibacterial properties.

- Potential Anticancer Activity : Some studies suggest that compounds in this class may induce apoptosis in cancer cell lines, indicating potential anticancer activity.

Biological Applications

Despite limited specific studies on this compound itself, compounds related to it have shown promising biological activities:

- Antibacterial Properties : Sulfonamides derived from similar compounds have been extensively researched for their effectiveness against various bacterial strains. For example, sulfonamide derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria .

- Drug Development : The ability of this compound to form sulfonamide bonds suggests its utility in synthesizing new pharmaceuticals targeting bacterial infections or other diseases.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of similar sulfonyl chloride compounds:

| Compound Name | Biological Activity | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| p-Toluenesulfonyl chloride | Antibacterial against E. coli | 7.81 | 31 ± 0.12 |

| Methanesulfonyl chloride | Antibacterial properties | - | - |

| Tosyl chloride | Used in organic synthesis | - | - |

Case Studies

- Antibacterial Activity Study : A study involving the synthesis of new sulfonamides derived from p-toluenesulfonyl chloride reported significant antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin .

- Cancer Cell Line Research : Research on related compounds has indicated that certain sulfonyl chlorides can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties .

Q & A

Q. What synthetic routes are commonly employed for 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride, and how can purification methods optimize yield?

The synthesis typically involves chlorosulfonation of the corresponding alkane precursor under controlled conditions. For example, analogous sulfonyl chlorides are synthesized via reaction with chlorosulfonic acid at low temperatures (0–5°C) to minimize side reactions . Purification often employs recrystallization using non-polar solvents like hexane or column chromatography with silica gel to isolate high-purity product. Yield optimization requires strict control of reaction stoichiometry and moisture exclusion .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm methoxy (-OCH) and dimethyl (-CH(CH)) groups. F NMR (if fluorinated analogs are studied) can resolve electronic effects .

- IR Spectroscopy : Peaks at 1360–1380 cm (S=O asymmetric stretching) and 1170–1190 cm (S=O symmetric stretching) confirm sulfonyl chloride functionality .

- X-ray Crystallography : Resolves steric effects from the dimethylpentane backbone and methoxy orientation .

Q. What safety protocols are essential for handling this compound in the lab?

Due to its moisture sensitivity and reactivity:

- Use anhydrous solvents and inert atmospheres (N/Ar) during synthesis .

- Personal protective equipment (PPE): Acid-resistant gloves, goggles, and fume hoods to avoid exposure to HCl gas released during reactions .

- Storage in sealed, desiccated containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the steric environment of the 4,4-dimethylpentane backbone influence reactivity in nucleophilic substitutions?

The dimethyl groups create significant steric hindrance, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Kinetic studies comparing reaction rates with less hindered analogs (e.g., 4-methoxybutane-1-sulfonyl chloride) reveal a 3–5× decrease in substitution rates, confirmed via HPLC monitoring . Adjusting solvent polarity (e.g., DMF vs. THF) can mitigate steric effects by stabilizing transition states .

Q. What computational strategies predict the compound’s reactivity in drug-design applications?

Density Functional Theory (DFT) calculates electrophilicity indices to predict sulfonylation sites. Molecular docking simulations assess interactions with biological targets (e.g., enzyme active sites), while ADMET models evaluate pharmacokinetic properties like solubility and metabolic stability . Comparative studies with fluorinated analogs (e.g., 2,4-difluoro-6-methoxy derivatives) highlight electronic effects on binding affinity .

Q. How can researchers resolve contradictions in reported sulfonylation efficiency across studies?

Contradictions often arise from variations in:

- Catalysts : Lewis acids (e.g., AlCl) vs. base-mediated conditions .

- Temperature : Elevated temperatures may degrade the sulfonyl chloride, reducing yields . Systematic Design of Experiments (DoE) with controlled variables (pH, solvent, catalyst loading) identifies optimal conditions. Reproducibility is validated via interlaboratory studies .

Q. What role does this compound play in synthesizing sulfonamide-based bioactive molecules?

It serves as a key intermediate for introducing sulfonamide groups via reaction with amines. For example, coupling with heterocyclic amines yields antimicrobial agents, with efficacy validated through MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria . Mechanistic studies using stopped-flow kinetics reveal pH-dependent reaction pathways .

Q. How do structural modifications (e.g., substituent variations) alter its reactivity profile?

Comparative analyses with analogs (e.g., 4-cyclopentylphenyl or 4-fluorophenyl derivatives) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.